molecular formula C11H5NO2S B14284361 Thieno[3,2-g]quinoline-4,9-dione CAS No. 135832-01-8

Thieno[3,2-g]quinoline-4,9-dione

Cat. No.: B14284361
CAS No.: 135832-01-8
M. Wt: 215.23 g/mol
InChI Key: RCCIWEABDSSPIX-UHFFFAOYSA-N
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Description

Thieno[3,2-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural features of both thiophene and quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-g]quinoline-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with thiophene-based compounds. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-g]quinoline-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Thieno[3,2-g]quinoline-4,9-dione exerts its effects is multifaceted:

    Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell apoptosis.

    Pathways Involved: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Thieno[3,4-b]quinoline
  • Thieno[3,4-c]quinolone
  • Thieno[2,3-g]quinoline
  • Spiro-thieno[2,3-g]quinoline

Comparison: Thieno[3,2-g]quinoline-4,9-dione stands out due to its unique structural features that combine the properties of both thiophene and quinoline. This combination results in enhanced biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

135832-01-8

Molecular Formula

C11H5NO2S

Molecular Weight

215.23 g/mol

IUPAC Name

thieno[3,2-g]quinoline-4,9-dione

InChI

InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H

InChI Key

RCCIWEABDSSPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1

Origin of Product

United States

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